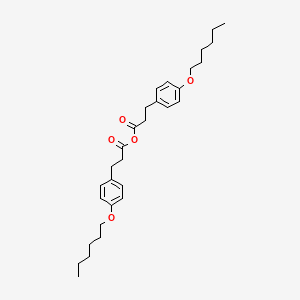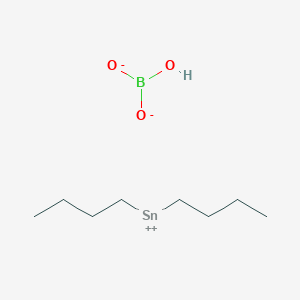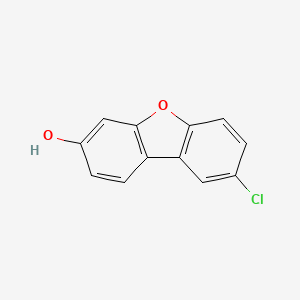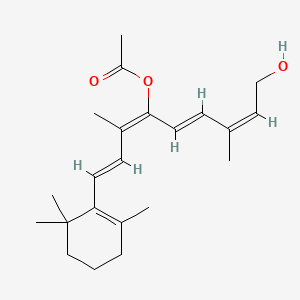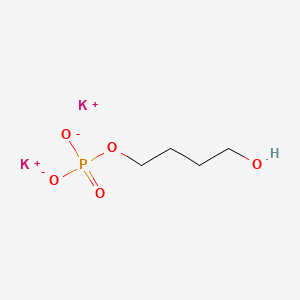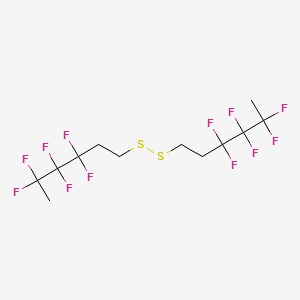
3,3,4,4,5,5-Hexafluoro-1-(3,3,4,4,5,5-hexafluorohexyldisulfanyl)hexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,4,4,5,5-Hexafluoro-1-(3,3,4,4,5,5-hexafluorohexyldisulfanyl)hexane is a fluorinated organic compound characterized by the presence of multiple fluorine atoms and a disulfide linkage. This compound is notable for its high chemical stability and unique properties imparted by the fluorine atoms, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4,4,5,5-Hexafluoro-1-(3,3,4,4,5,5-hexafluorohexyldisulfanyl)hexane typically involves the reaction of hexafluorohexane derivatives with sulfur-containing reagents under controlled conditions. One common method involves the use of hexafluorohexane and disulfide precursors in the presence of a catalyst to facilitate the formation of the disulfide bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through distillation or recrystallization to ensure the final product meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
3,3,4,4,5,5-Hexafluoro-1-(3,3,4,4,5,5-hexafluorohexyldisulfanyl)hexane can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols.
Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,3,4,4,5,5-Hexafluoro-1-(3,3,4,4,5,5-hexafluorohexyldisulfanyl)hexane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying disulfide bond formation and cleavage.
Medicine: Explored for its potential use in drug delivery systems due to its stability and unique properties.
Industry: Utilized in the production of high-performance materials, including fluorinated polymers and coatings.
Mechanism of Action
The mechanism by which 3,3,4,4,5,5-Hexafluoro-1-(3,3,4,4,5,5-hexafluorohexyldisulfanyl)hexane exerts its effects is primarily through its chemical stability and reactivity of the disulfide bond. The fluorine atoms contribute to the compound’s resistance to degradation and its ability to participate in specific chemical reactions. The disulfide bond can undergo reversible cleavage and formation, making it useful in various applications where controlled release or activation is required.
Comparison with Similar Compounds
Similar Compounds
3,3’,4,4’,5,5’-Hexafluoro-1,1’-biphenyl: Another fluorinated compound with similar stability and applications.
2,2,3,3,4,4-Hexafluoro-1,5-pentanediol: A fluorinated diol with applications in polymer synthesis.
2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol: Used in the preparation of fluorinated materials.
Uniqueness
3,3,4,4,5,5-Hexafluoro-1-(3,3,4,4,5,5-hexafluorohexyldisulfanyl)hexane is unique due to its specific combination of fluorine atoms and a disulfide linkage, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring high stability and specific reactivity patterns.
Properties
CAS No. |
118400-71-8 |
|---|---|
Molecular Formula |
C12H14F12S2 |
Molecular Weight |
450.4 g/mol |
IUPAC Name |
3,3,4,4,5,5-hexafluoro-1-(3,3,4,4,5,5-hexafluorohexyldisulfanyl)hexane |
InChI |
InChI=1S/C12H14F12S2/c1-7(13,14)11(21,22)9(17,18)3-5-25-26-6-4-10(19,20)12(23,24)8(2,15)16/h3-6H2,1-2H3 |
InChI Key |
CIZUOSOWGOENRE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(CCSSCCC(C(C(C)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


